Glaziovina

Übersicht

Beschreibung

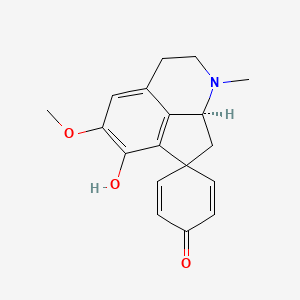

Glaziovina, also known as Glaziovine, is a naturally occurring alkaloid with the molecular formula C18H19NO3. It is part of the proaporphine family and was originally isolated from the plant Ocotea glaziovii, which belongs to the Lauraceae family. This compound has garnered interest due to its neuropharmacological properties, including its potential use as an anxiolytic and anti-ulcer agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Glaziovina involves several key steps. One method includes the nitration of 4’-O-benzyl-N-methylcoclaurine, followed by catalytic hydrogenation to produce 8-amino-N-methylcoclaurine. This intermediate undergoes diazotization and subsequent irradiation to form this compound . The reaction conditions typically involve the use of ether or ester groups and diazo groups as reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Chemical Constituents of Glaziovina

Research has identified various chemical constituents within Pavonia glazioviana, including flavonoids and phenolic compounds. A study isolated fifteen compounds through chromatographic techniques, revealing their potential antioxidant and antimicrobial activities . The following table summarizes some of the key constituents identified:

| Compound Name | Type | Quantity (mg) | Method of Isolation |

|---|---|---|---|

| Compound 1 | Flavonoid | 10.0 | Column chromatography |

| Compound 2 | Flavonoid | 10.0 | Column chromatography |

| Compound 3 | Phenolic | 9.0 | Sephadex LH 20 chromatography |

| Compound 4 | Phenolic | 9.0 | Sephadex LH 20 chromatography |

| Compound 5 | Flavonoid | 5.0 | Sephadex LH 20 chromatography |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its phenolic compounds, which undergo redox reactions. These reactions involve the transfer of electrons, which can neutralize free radicals in biological systems. For instance, the reaction of phenolic compounds with free radicals can be represented as follows:

This mechanism highlights how this compound can contribute to cellular protection against oxidative stress.

Antimicrobial Activity

The antimicrobial activity observed in extracts from Pavonia glazioviana may also involve chemical reactions between its constituents and microbial cell membranes or metabolic pathways. Research indicates that flavonoids can disrupt microbial membranes, leading to cell lysis:

This reaction underscores the potential therapeutic applications of this compound in combating infections.

Cytotoxicity of Glaziovianin A

One significant compound derived from Ateleia glazioviana is Glaziovianin A, an isoflavone with notable cytotoxic effects against leukemia cells. The mechanism of action involves inhibition of tubulin polymerization, which is critical for cell division:

This reaction demonstrates the potential use of Glaziovianin A in cancer therapy .

Quantitative Analysis

A quantitative analysis of the extract from Myrciaria glazioviana revealed a concentration of total soluble phenols at 13.97 µg GAE/mg and total flavonoids at 12.35 µg quercetin E/mg . These values are significant as they correlate with the biological activities observed.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Applications

1. Chemistry:

Glaziovina serves as a model compound for studying proaporphine alkaloids. Its unique structure allows researchers to explore the chemical properties and reactivity of similar compounds, contributing to the understanding of alkaloid chemistry.

2. Biology:

Research indicates that this compound modulates neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation is crucial for regulating mood and anxiety, making it a candidate for further studies in neuropharmacology.

Medical Applications

1. Anxiolytic Properties:

this compound has been investigated for its potential anxiolytic effects. Studies suggest that it may help alleviate anxiety symptoms by interacting with neurotransmitter systems in the brain.

2. Anti-Ulcer Activity:

The compound has also shown promise as an anti-ulcer agent. Its mechanisms include reducing gastric acid secretion and promoting mucosal healing, which are vital for treating peptic ulcers.

Antimicrobial and Antioxidant Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly through its derivatives isolated from Pavonia glazioviana. The methoxylated flavonoids derived from this plant exhibit significant antimicrobial activity, making them candidates for developing new antimicrobial drugs . Additionally, the antioxidant properties of these compounds contribute to their therapeutic potential by neutralizing free radicals and reducing oxidative stress .

Case Study 1: Antinociceptive and Anti-inflammatory Effects

A study evaluated the antinociceptive (pain-relieving) and anti-inflammatory effects of Myrciaria glazioviana extracts containing this compound. The results showed significant reductions in paw edema in animal models, indicating effective anti-inflammatory activity .

Case Study 2: Anticancer Activity

Research on the dichloromethane extract of Myrciaria glazioviana leaves demonstrated anticancer activity against human cervical cancer cells (HeLa). The study identified bioactive compounds that contributed to this effect, underscoring this compound's potential in cancer therapy .

Data Tables

Wirkmechanismus

Glaziovina exerts its effects primarily through its interaction with neurotransmitter systems in the brain. It has been shown to modulate the activity of dopamine and serotonin receptors, which are crucial in regulating mood and anxiety. Additionally, this compound exhibits high inhibitory potential against hepatitis B surface antigen, indicating its potential antiviral properties .

Vergleich Mit ähnlichen Verbindungen

N-Methylcrotsparine: Another proaporphine alkaloid with similar neuropharmacological properties.

Aporphine: A structurally related compound with various pharmacological effects.

Uniqueness: Glaziovina is unique due to its specific combination of neuropharmacological and anti-ulcer properties. Its ability to modulate multiple neurotransmitter systems and its potential antiviral effects set it apart from other similar compounds .

Biologische Aktivität

Glaziovina, derived from Pavonia glazioviana, is a compound with significant biological activities that have garnered attention in recent research. This article explores its various biological properties, including antioxidant, antimicrobial, antiproliferative, and anti-inflammatory activities, supported by data tables and case studies.

Chemical Composition

The primary bioactive compounds identified in Pavonia glazioviana include flavonoids, alkaloids, and terpenoids. Notably, the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy (Pg-1) has been isolated and studied extensively for its biological properties. The molecular characteristics of Pg-1 suggest good oral bioavailability, complying with Lipinski's rule of five (Ro5), which is crucial for therapeutic applications .

Antioxidant Activity

Research has shown that extracts from Pavonia glazioviana exhibit significant antioxidant potential. A study reported a DPPH radical scavenging activity with an EC50 value of 6.36 ± 0.029 mg/mL, indicating its effectiveness in neutralizing free radicals . The total phenolic and flavonoid contents were also quantified, highlighting the plant's rich phytochemical profile.

| Compound | Activity | EC50 (mg/mL) |

|---|---|---|

| Flavonoids | Antioxidant | 6.36 ± 0.029 |

Antimicrobial Activity

The antimicrobial properties of Pavonia glazioviana have been documented through various studies. The plant produces methoxylated flavonoids that act as phytoalexins, providing protection against pathogens. The minimum inhibitory concentration (MIC) for some isolated compounds was found to be 512 µg/mL . This suggests a potential for developing new antimicrobial agents based on these natural compounds.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of extracts from Myrciaria glazioviana against cancer cell lines. For instance, dichloromethane and ethyl acetate extracts exhibited selective cytotoxicity against HeLa cells with IC50 values of 24.31 µg/mL and 12.62 µg/mL respectively . The mechanisms of action involved apoptosis induction as evidenced by caspase activation and morphological changes in treated cells.

| Extract Type | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Dichloromethane | 24.31 | Apoptosis induction |

| Ethyl acetate | 12.62 | Apoptosis induction |

Anti-inflammatory Properties

The anti-inflammatory potential of Pavonia glazioviana has also been explored. In vivo models indicated that extracts possess significant anti-inflammatory effects, contributing to their therapeutic viability . This aligns with traditional uses of the plant in folk medicine for inflammatory conditions.

Case Studies

- In Silico Toxicity Assessment : A study conducted predictive analyses on Pg-1 to evaluate its safety profile. Results indicated low hemolytic activity and no cytotoxic effects on oral mucosa cells at concentrations ranging from 500 to 1000 µg/mL . This suggests that Pg-1 could be a safe candidate for further pharmacological studies.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of various extracts from Pavonia glazioviana, confirming its effectiveness against several bacterial strains, thus supporting its use in traditional medicine as an antimicrobial remedy .

Eigenschaften

IUPAC Name |

11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJUPRNTSWJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864739 | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-48-9, 6808-72-6 | |

| Record name | Glaziovine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017127489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (.+-.)-Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAZIOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7J8A65P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.